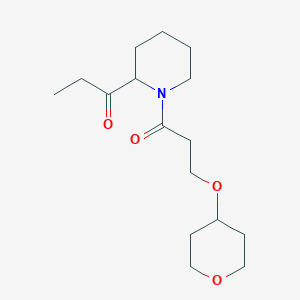![molecular formula C15H19BrN4O2 B6971539 1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one](/img/structure/B6971539.png)
1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one is a synthetic organic compound featuring a complex structure with potential applications in various scientific fields. This compound contains a brominated pyrrolidine ring, an aniline derivative, and an imidazolidinone moiety, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one typically involves multiple steps:
Formation of the Brominated Pyrrolidine Ring: The initial step involves the bromination of pyrrolidine, which can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Aniline Derivative Formation: The brominated pyrrolidine is then reacted with aniline under acidic conditions to form the 5-bromo-2-pyrrolidin-1-ylaniline intermediate.
Acetylation: The intermediate undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetyl group.
Imidazolidinone Formation: Finally, the acetylated intermediate is reacted with imidazolidin-2-one under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The brominated pyrrolidine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyrrolidine ring can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding pyrrolidinone derivatives.
Reduction: Formation of de-brominated pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one involves its interaction with specific molecular targets. The brominated pyrrolidine ring and the imidazolidinone moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyrrolidin-1-ylaniline: Shares the brominated pyrrolidine and aniline structure but lacks the imidazolidinone moiety.
N-(5-Bromo-2-pyrrolidin-1-ylphenyl)acetamide: Similar structure but with an acetamide group instead of the imidazolidinone.
1-(2-Acetylphenyl)imidazolidin-2-one: Contains the imidazolidinone and acetyl groups but lacks the brominated pyrrolidine ring.
Uniqueness
1-[2-(5-Bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one is unique due to its combination of a brominated pyrrolidine ring, an aniline derivative, and an imidazolidinone moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[2-(5-bromo-2-pyrrolidin-1-ylanilino)acetyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c16-11-3-4-13(19-6-1-2-7-19)12(9-11)18-10-14(21)20-8-5-17-15(20)22/h3-4,9,18H,1-2,5-8,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDTWKJSDDINCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)NCC(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-Tert-butylthiophen-2-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6971457.png)
![1-(2-Methyloxolan-3-yl)sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B6971458.png)
![2-[(5-ethyl-1,3-thiazol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6971473.png)
![6-methoxy-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]pyridazine-3-carboxamide](/img/structure/B6971475.png)
![(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6971491.png)
![2-cyclopropyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide](/img/structure/B6971493.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[2-(2-methylpropyl)oxan-3-yl]butanamide](/img/structure/B6971505.png)
![2-[[4-(dimethylamino)phenyl]sulfonylamino]-N,N-dimethylacetamide](/img/structure/B6971522.png)
![3-bromo-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyridine-4-carboxamide](/img/structure/B6971526.png)
![4-[4-[Methyl-(1-methylpyrazol-3-yl)sulfamoyl]phenyl]-4-oxobutanoic acid](/img/structure/B6971531.png)
![3-(2-chlorophenyl)-N-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6971545.png)
![2-[5-Chloro-2-[4-(hydroxymethyl)piperidin-1-yl]anilino]-1-morpholin-4-ylethanone](/img/structure/B6971550.png)

![2-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-6-yl)amino]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B6971557.png)
